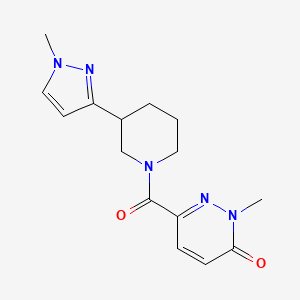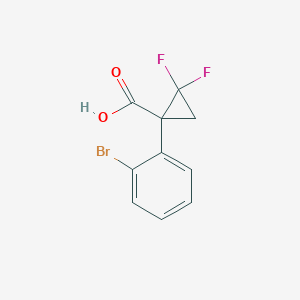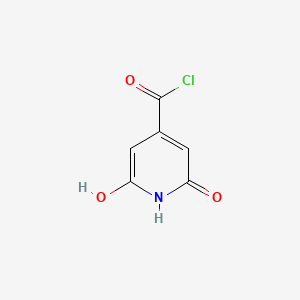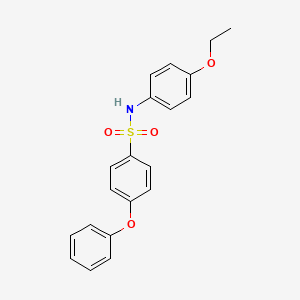![molecular formula C13H13BrN2O4S2 B2932413 2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate CAS No. 338794-39-1](/img/structure/B2932413.png)
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is a synthetic organic compound characterized by the presence of a brominated aniline group, a thiophene ring, and a dimethylsulfamate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate typically involves multiple steps:
Bromination of Aniline: The starting material, aniline, is brominated using bromine or a bromine source in the presence of a catalyst to yield 4-bromoaniline.
Formation of Thiophene Derivative: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille coupling.
Carbamoylation: The 4-bromoaniline is then reacted with a thiophene derivative to form the intermediate 2-[(4-bromoanilino)carbonyl]-3-thienyl compound.
Sulfamation: Finally, the intermediate is treated with dimethylsulfamoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.
Materials Science: Utilized in the synthesis of novel polymers or as a building block for organic electronic materials.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: Employed as an intermediate in the synthesis of more complex molecules for various industrial purposes.
作用机制
The mechanism of action of 2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting their function or modulating their activity. The bromine atom and thiophene ring can enhance binding affinity and specificity.
Materials Science: The compound’s electronic properties, such as conjugation and electron-donating/withdrawing effects, contribute to its functionality in materials applications.
相似化合物的比较
Similar Compounds
2-[(4-chloroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: Similar structure but with a chlorine atom instead of bromine.
2-[(4-fluoroanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: Similar structure but with a fluorine atom instead of bromine.
2-[(4-methoxyanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate: Similar structure but with a methoxy group instead of bromine.
Uniqueness
2-[(4-bromoanilino)carbonyl]-3-thienyl-N,N-dimethylsulfamate is unique due to the presence of the bromine atom, which can influence its reactivity, binding affinity, and electronic properties. This makes it particularly valuable in applications where specific interactions or properties are desired.
属性
IUPAC Name |
[2-[(4-bromophenyl)carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O4S2/c1-16(2)22(18,19)20-11-7-8-21-12(11)13(17)15-10-5-3-9(14)4-6-10/h3-8H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTDMROADGOLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=C(SC=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)
![N-(3-chlorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2932331.png)

![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)

![ethyl 5-(2-ethoxybenzamido)-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2932340.png)

![Ethyl 7-methyl-[1,2,4]triazolo[4,3-c]pyrimidine-3-carboxylate](/img/structure/B2932342.png)
![N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylamino)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2932343.png)
![3-(3,5-DIMETHYL-1,2-OXAZOL-4-YL)-1-{4-[5-(THIOPHEN-3-YL)-1,3,4-OXADIAZOL-2-YL]PIPERIDIN-1-YL}PROPAN-1-ONE](/img/structure/B2932345.png)

![Methyl 2'-amino-1-isobutyl-6',7'-dimethyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2932347.png)
![(1R,5R)-3-Oxabicyclo[3.1.0]hexan-1-amine;hydrochloride](/img/structure/B2932351.png)
![2-[3'-(3,4-dimethylphenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2932353.png)
